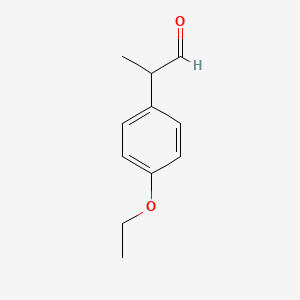

2-(4-Ethoxyphenyl)propanal

Description

Significance of Aryl-Propanals in Organic Chemistry

Aryl-propanals, characterized by an aromatic ring attached to a propanal group, are a noteworthy class of compounds in organic chemistry. fiveable.meyoutube.com The aryl group, typically a benzene (B151609) derivative, imparts unique chemical properties to the molecule due to its electron-rich, aromatic nature. fiveable.me This structural feature influences the reactivity of the adjacent propanal functional group.

The propanal moiety itself is a three-carbon aldehyde. Aldehydes are known for their susceptibility to nucleophilic attack at the carbonyl carbon and their ability to participate in a variety of synthetic transformations, including aldol (B89426) condensations. fiveable.me The combination of the aryl and propanal components in a single molecule creates a versatile building block for the synthesis of more complex chemical structures.

Aryl groups can significantly impact the reactivity and properties of a molecule. fiveable.meyoutube.com They are fundamental to many organic compounds and can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various other functional groups onto the aromatic ring. fiveable.me The process of attaching an aryl group to another molecule, known as arylation, is a cornerstone of modern organic synthesis, crucial for creating carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and materials science. youtube.comnumberanalytics.com

Historical Development and Early Academic Investigations of 2-(4-Ethoxyphenyl)propanal (B6155556) and Related Structures

While specific early academic investigations into this compound are not extensively documented in readily available literature, the development of related structures provides a historical context. The synthesis and study of aryl-substituted alkanols and their derivatives have been driven by their importance as intermediates in the creation of commercially significant products.

For instance, the related compound 2-(4-ethoxyphenyl)-2-methylpropyl alcohol is a key intermediate in the synthesis of the insecticide etofenprox. google.com Research into the preparation of such compounds has explored various synthetic routes, including the treatment of 2-(4-ethoxyphenyl)-2-methyl propionic acid with an alcohol in the presence of an acid to form an ester, followed by reduction with an alkali metal. google.com

The exploration of similar structures, such as those with methoxy (B1213986) groups instead of ethoxy groups like 2-(4-methoxyphenyl)propanal, has also contributed to the broader understanding of this class of compounds. sigmaaldrich.comuni.lu Furthermore, research into related phenylpropanolamines, like (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, highlights the academic interest in the biological activities of complex molecules derived from aryl-propanal-like scaffolds. nih.gov These investigations into related structures have laid the groundwork for understanding the synthesis and potential applications of this compound.

Current Research Landscape and Emerging Academic Interest in this compound

Current academic interest in this compound and its derivatives often centers on their utility as intermediates in organic synthesis. The aldehyde functional group is a versatile handle for a variety of chemical transformations, making it a valuable starting material for constructing more complex molecules.

Research in areas such as medicinal chemistry and materials science often involves the synthesis of novel compounds with specific biological or physical properties. While direct and extensive research focusing solely on this compound is not widely published, the principles of its reactivity and synthesis are applied in the broader context of developing new chemical entities. For example, synthetic procedures for related compounds, such as the synthesis of lignin-derived dimers, showcase advanced techniques that could be applicable to the modification of this compound. protocols.io

The study of aryl halides, which can be precursors to or derived from aryl aldehydes, further illustrates the academic landscape. wikipedia.org The development of efficient methods for the synthesis and functionalization of such aromatic compounds remains an active area of research, with implications for the production of pharmaceuticals and other fine chemicals. wikipedia.org The chemical properties of related compounds, such as 2-[(4-Nitrophenyl)methoxy]propanal, are also being investigated, contributing to the collective knowledge of this class of molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQOHCPOJVBHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Ethoxyphenyl Propanal

Stereoselective and Enantioselective Synthesis of 2-(4-Ethoxyphenyl)propanal (B6155556)

The creation of the chiral center at the C2 position of this compound with high enantiomeric purity is a key challenge. Researchers have developed several catalytic asymmetric methods to address this.

Asymmetric Catalysis in α-Chiral Aldehyde Formation

Asymmetric catalysis provides a direct pathway to enantiomerically enriched α-chiral aldehydes. A prominent strategy is the asymmetric hydroformylation of prochiral olefins. For the synthesis of this compound, this would involve the hydroformylation of 4-ethoxystyrene (B1359796). Rhodium-based catalysts, often in combination with chiral phosphine (B1218219) ligands, are frequently employed for this transformation. researchgate.net The choice of ligand is crucial for inducing high enantioselectivity. While direct examples for 4-ethoxystyrene are not extensively documented in readily available literature, the principle is well-established for similar styrene (B11656) derivatives. The regioselectivity of the hydroformylation (branched vs. linear aldehyde) is another critical factor that needs to be controlled. researchgate.net

Organocatalytic Approaches for Enantioenrichment

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes. mdpi.com This approach typically involves the formation of a chiral enamine intermediate from the reaction of a simple aldehyde, like propanal, with a chiral secondary amine catalyst (e.g., a prolinol derivative). mdpi.comorganic-chemistry.org This enamine then reacts with an electrophilic arylating agent to introduce the 4-ethoxyphenyl group at the α-position.

A notable development in this area is the direct enantioselective α-arylation of aldehydes using diaryliodonium salts, which can be achieved through the synergistic merger of organocatalysis and copper catalysis. acs.orgprinceton.edu This method has been successfully applied to the synthesis of related α-aryl propanals, such as (S)-ketoprofen, demonstrating its potential for producing this compound with high enantiomeric excess (ee). acs.orgprinceton.edu The reaction is tolerant of various functional groups and can be performed under mild conditions. acs.org

Table 1: Organocatalytic α-Arylation of Aldehydes

| Aldehyde | Arylating Agent | Catalyst System | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Propanal | (4-Ethoxyphenyl)iodonium salt | Chiral amine + Cu(I) salt | Potentially >90% | Good to Excellent |

| Various aldehydes | Diaryliodonium salts | Chiral amine + Cu(I) salt | 90-94% | 68-87% |

Data is representative of the general method's capability as applied to analogous substrates. acs.orgprinceton.edu

Metal-Mediated and Metal-Catalyzed Asymmetric Routes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for C-C bond formation. researchgate.net The α-arylation of aldehydes using aryl halides is a well-established method. acs.org For an asymmetric synthesis of this compound, a chiral palladium catalyst would be employed to couple an enolate equivalent of propanal with a 4-ethoxyphenyl halide. The use of bulky, electron-rich phosphine ligands is critical for achieving high yields and selectivity. organic-chemistry.org

The reaction can be performed with a variety of aryl halides, and significant progress has been made in developing catalyst systems that are effective for these transformations. acs.orgorganic-chemistry.org The choice of base and reaction conditions is also crucial to prevent side reactions like self-aldol condensation of the aldehyde. organic-chemistry.org

Total Synthesis Strategies Involving this compound as a Key Intermediate

While this compound is a relatively simple molecule, it serves as a crucial intermediate in the synthesis of more complex and pharmaceutically important compounds. One notable example is its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ibuproxam. The synthesis of Ibuproxam involves the conversion of this compound to the corresponding oxime, followed by further functional group manipulations.

Furthermore, the structural motif of 2-arylpropanals is found in numerous natural products and bioactive molecules. nih.gov Therefore, the synthetic methodologies developed for this compound can be applied to the synthesis of these more complex targets. For instance, α-aryl aldehydes are key intermediates in the synthesis of certain spirotryprostatin alkaloids and other complex heterocyclic systems. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to aryl aldehydes. researchgate.netunive.it These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One approach is the catalytic oxidation of the corresponding alcohol, 2-(4-ethoxyphenyl)propan-1-ol. Green oxidants such as molecular oxygen or hydrogen peroxide can be used in conjunction with a suitable catalyst, minimizing the formation of toxic byproducts. nih.gov Another sustainable method is the reductive carbonylation of 4-ethoxyphenyl halides. researchgate.net This process uses carbon monoxide, often in the presence of a hydrogen donor, to introduce the aldehyde functionality. researchgate.netunive.it Recent advancements have focused on using recyclable catalysts and avoiding the use of flammable hydrogen gas. unive.it

Solvent-Free Reactions

Performing reactions in the absence of a solvent is a key principle of green chemistry, as it reduces waste and can simplify product purification. rsc.org Solvent-free methods for the synthesis of related aldehydes have been reported. nih.gov For example, the oxidation of benzylic alcohols to aldehydes can be achieved using gaseous nitrogen dioxide, where the alcohol itself acts as the reaction medium. nih.gov

Multicomponent reactions, such as the A3 coupling to form propargylamines, have also been successfully carried out under solvent-free conditions, often with the aid of mechanochemistry (ball milling) or by heating the neat reactants. mdpi.comsemanticscholar.orgnih.gov These strategies could potentially be adapted for the synthesis of this compound or its precursors. For instance, a solvent-free three-component coupling of an appropriate aldehyde, amine, and alkyne catalyzed by a copper salt has been shown to be effective. nih.gov

Table 2: Comparison of Synthetic Approaches

| Synthetic Method | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Hydroformylation | Rhodium catalysis, chiral ligands | Direct, atom-economical | Regioselectivity control |

| Organocatalytic Arylation | Chiral amine catalysts, mild conditions | High enantioselectivity, metal-free options | Stoichiometric byproduct formation |

| Palladium-Catalyzed Cross-Coupling | Versatile, well-established | Broad substrate scope | Catalyst cost, ligand sensitivity |

| Green Oxidation | Use of O2 or H2O2 | Environmentally benign | Catalyst stability and recovery |

| Solvent-Free Synthesis | No organic solvent | Reduced waste, simplified workup | Limited to certain reaction types |

Atom Economy and Waste Minimization

In the pursuit of sustainable chemical manufacturing, green chemistry metrics are essential tools for evaluating and comparing the environmental performance of different synthetic pathways. Key metrics include Atom Economy (AE), which measures the efficiency of incorporating reactant atoms into the final product, and the Environmental Factor (E-Factor), which quantifies the amount of waste generated per unit of product. An ideal synthesis maximizes atom economy and minimizes the E-Factor.

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste streams. For a compound like this compound, classical routes might involve steps with inherently low atom economy, such as certain oxidation or rearrangement reactions that produce stoichiometric byproducts.

Modern synthetic strategies aim to overcome these limitations by employing catalytic methods. For instance, a highly atom-economical route to this compound is the direct hydroformylation of 4-ethoxystyrene. This reaction, typically catalyzed by rhodium or cobalt complexes, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond.

Route A: Hydroformylation of 4-Ethoxystyrene C₂H₅OC₆H₄CH=CH₂ + CO + H₂ → C₂H₅OC₆H₄CH(CH₃)CHO

Theoretically, this reaction has an atom economy of 100% because all atoms of the reactants are incorporated into the desired product. nih.govnih.gov In contrast, a more traditional multi-step synthesis, such as the oxidation of the corresponding alcohol, 2-(4-ethoxyphenyl)propan-1-ol, can have a much lower atom economy depending on the oxidant used.

Route B: Oxidation of 2-(4-Ethoxyphenyl)propan-1-ol C₂H₅OC₆H₄CH(CH₃)CH₂OH + [Oxidant] → C₂H₅OC₆H₄CH(CH₃)CHO

If a stoichiometric oxidant like pyridinium (B92312) chlorochromate (PCC) is used, a significant amount of chromium-containing waste is produced, leading to a poor atom economy and a high E-Factor. nih.gov Catalytic oxidation, using molecular oxygen or hydrogen peroxide as the ultimate oxidant, dramatically improves the green credentials of the process by producing only water as a byproduct. rsc.org

The following table provides a comparative analysis of these potential synthetic routes, illustrating the principles of atom economy and waste minimization.

| Metric | Route A: Catalytic Hydroformylation | Route B: Stoichiometric Oxidation (PCC) | Route B: Catalytic Oxidation (O₂) |

| Reactants | 4-Ethoxystyrene, CO, H₂ | 2-(4-Ethoxyphenyl)propan-1-ol, PCC | 2-(4-Ethoxyphenyl)propan-1-ol, O₂ |

| Product | This compound | This compound | This compound |

| Byproducts | None (theoretically) | CrO₃, Pyridine·HCl, Tar | H₂O |

| Atom Economy (AE) | 100% | ~41% (Calculated for PCC) | ~90% |

| E-Factor (approx.) | < 0.1 (ideal catalyst) | > 5 (high waste) | < 1 (low waste) |

This table presents interactive data. Hover over values for more details.

This analysis demonstrates that the choice of synthetic route has profound implications for waste generation. Catalytic processes like hydroformylation and aerobic oxidation are vastly superior to older, stoichiometric methods from an environmental standpoint. nih.govrsc.org

Chemoenzymatic and Biocatalytic Syntheses of this compound and its Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. semanticscholar.orgacs.org For the synthesis of this compound and its valuable chiral precursors, chemoenzymatic approaches provide powerful and sustainable alternatives to traditional chemical methods.

One key application involves the enzymatic oxidation of the precursor alcohol, 2-(4-ethoxyphenyl)propan-1-ol, to the target aldehyde. Enzymes such as alcohol dehydrogenases (ADHs) and oxidases can perform this transformation with high selectivity under mild conditions (aqueous medium, room temperature, neutral pH), avoiding the use of toxic heavy metals or harsh reagents. mdpi.comgoogle.com Laccase-mediator systems also represent a viable enzymatic method for alcohol oxidation. mdpi.com

Conversely, 2-arylpropanals like this compound are important substrates in chemoenzymatic reductions to produce optically active (S)-2-arylpropanols. These chiral alcohols are key intermediates for the synthesis of profens, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.org

A notable study by Galletti, et al., demonstrated an efficient dynamic kinetic resolution (DKR) for the synthesis of various (2S)-2-arylpropanols. rsc.org This process involves the reduction of racemic 2-arylpropanals using Horse Liver Alcohol Dehydrogenase (HLADH). The key to the high yield and enantioselectivity is the simultaneous enzyme-catalyzed reduction of the (S)-aldehyde and a base-catalyzed racemization of the unreacted (R)-aldehyde via its enol form. nih.govunibo.it This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product alcohol.

The process can be summarized as:

Enzymatic Reduction: The (S)-enantiomer of the 2-arylpropanal is selectively reduced by HLADH to the corresponding (S)-alcohol.

Chemical Racemization: The remaining (R)-enantiomer of the aldehyde undergoes base-catalyzed tautomerization to its achiral enol intermediate, which then reprotonates to form the racemic aldehyde, replenishing the (S)-enantiomer for the enzyme. rsc.orgunibo.it

The research highlights that 2-arylpropanals, including structurally similar compounds to this compound, are excellent substrates for this transformation. The table below, adapted from the findings, shows the effectiveness of this chemoenzymatic strategy.

| Substrate (2-Arylpropanal) | Product ((2S)-2-Arylpropanol) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Phenylpropanal | (2S)-2-Phenylpropanol | 95 | 96 |

| 2-(4-Chlorophenyl)propanal | (2S)-2-(4-Chlorophenyl)propanol | 80 | 98 |

| 2-(4-Bromophenyl)propanal | (2S)-2-(4-Bromophenyl)propanol | 75 | 98 |

| 2-(4-Isobutylphenyl)propanal | (2S)-2-(4-Isobutylphenyl)propanol | 90 | 95 |

| 2-(3-Benzoylphenyl)propanal | (2S)-2-(3-Benzoylphenyl)propanol | 95 | >99 |

This table presents interactive data from a study on the dynamic kinetic resolution of 2-arylpropanals. rsc.org

These chemoenzymatic and biocatalytic routes underscore the potential for creating complex, high-value chemicals like this compound and its derivatives in a more sustainable and efficient manner. semanticscholar.orgrsc.org

Mechanistic Investigations of 2 4 Ethoxyphenyl Propanal Reactivity

Carbonyl Group Transformations of 2-(4-Ethoxyphenyl)propanal (B6155556)

The aldehyde functionality is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. In the case of this compound, the presence of a chiral center at the α-carbon introduces stereochemical considerations. The addition of a nucleophile to the carbonyl group results in the formation of a new stereocenter. libretexts.org The stereochemical outcome of such reactions is influenced by the steric and electronic environment around the carbonyl group.

The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during the nucleophilic attack. libretexts.org If the two groups attached to the carbonyl carbon are not identical, a new stereocenter is created. The final configuration depends on the direction of the nucleophilic attack. libretexts.org In an uncatalyzed reaction in solution, attack from either face of the carbonyl plane is generally equally probable, leading to a racemic mixture of enantiomers. libretexts.org However, steric hindrance can favor attack from one side, resulting in an unequal mixture of diastereomers.

| Factor | Influence on Stereochemical Outcome |

| Steric Hindrance | The bulky ethoxyphenyl and methyl groups adjacent to the carbonyl can direct the incoming nucleophile to the less hindered face. |

| Reaction Conditions | The use of chiral catalysts or reagents can lead to the preferential formation of one stereoisomer. |

| Nucleophile | The size and nature of the nucleophile can influence the transition state geometry and, consequently, the stereoselectivity. nih.gov |

This table illustrates the key factors influencing the stereochemical outcome of nucleophilic addition reactions on this compound.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of aldehydes is a common transformation. researchgate.net In the context of this compound, oxidation would yield 2-(4-ethoxyphenyl)propanoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Benedict's reagent. The reaction mechanism typically involves the formation of a hydrate (B1144303) intermediate, which is then oxidized.

Reduction: The reduction of the aldehyde functionality leads to the formation of 2-(4-ethoxyphenyl)propan-1-ol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the primary alcohol.

| Transformation | Product | Typical Reagents |

| Oxidation | 2-(4-Ethoxyphenyl)propanoic acid | KMnO₄, H₂CrO₄, Tollens' Reagent |

| Reduction | 2-(4-ethoxyphenyl)propan-1-ol | NaBH₄, LiAlH₄ |

This table summarizes the oxidation and reduction products of this compound and common reagents used.

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound. magritek.com this compound, possessing an α-hydrogen, can undergo a self-aldol condensation. masterorganicchemistry.compearson.com The reaction is typically base-catalyzed, where the base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of this compound. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. magritek.commasterorganicchemistry.com

Mixed aldol reactions, where this compound reacts with a different aldehyde or ketone, are also possible. libretexts.org To avoid a complex mixture of products, these reactions are often designed such that one of the carbonyl partners lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) and can therefore only act as an acceptor. libretexts.org

Aromatic Ring Functionalization and Electrophilic Substitution

The ethoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The nature and position of the substituents on the benzene (B151609) ring influence the rate and regioselectivity of these reactions.

The propanal substituent, being an aldehyde, is a deactivating, meta-directing group due to its electron-withdrawing nature. However, since the ethoxy group is a stronger activating group, electrophilic substitution is expected to be directed to the positions ortho to the ethoxy group.

| Position | Electronic Effect of Ethoxy Group | Predicted Reactivity |

| Ortho | Increased electron density (resonance) | Favorable for electrophilic attack |

| Meta | Less affected by resonance | Less favorable for electrophilic attack |

| Para | Occupied by the propanal group | Not available for substitution |

This table outlines the directing effects of the ethoxy group on electrophilic aromatic substitution.

Halogenation: The halogenation of this compound, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, would be expected to yield products where bromine is substituted at the positions ortho to the activating ethoxy group.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the aromatic ring. For this compound, the nitro group would be directed to the positions ortho to the ethoxy group, leading to the formation of 2-(3-nitro-4-ethoxyphenyl)propanal and/or 2-(5-nitro-4-ethoxyphenyl)propanal.

Stereochemical Control and Diastereoselective Reactions at the α-Position of this compound

The presence of a stereocenter at the α-position of this compound makes it a valuable substrate for investigating diastereoselective reactions. The ability to control the formation of a new stereocenter relative to the existing one is a cornerstone of modern asymmetric synthesis.

The primary strategy for achieving stereochemical control in reactions involving this compound revolves around the formation of a chiral enolate or enamine intermediate. The facial selectivity of the subsequent reaction with an electrophile is then dictated by the steric and electronic properties of the chiral environment.

Diastereoselective Alkylation:

One of the most fundamental transformations at the α-position is alkylation. The enolate of this compound can be generated using a variety of bases. The stereochemical outcome of the alkylation is highly dependent on the nature of the base, the solvent, the temperature, and the electrophile.

To achieve high levels of diastereoselectivity, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the aldehyde, influence the stereochemical course of a reaction, and are subsequently removed. For instance, condensation of this compound with a chiral amine, such as a derivative of proline or a chiral secondary amine, would form a chiral enamine. The approach of an electrophile to this enamine would be sterically biased, leading to the preferential formation of one diastereomer.

A hypothetical example of a diastereoselective alkylation of this compound using a chiral auxiliary is presented in the table below. The data illustrates the potential influence of the chiral auxiliary and the electrophile on the diastereomeric ratio (d.r.) of the product.

| Entry | Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (syn:anti) |

| 1 | (S)-Proline methyl ester | Methyl Iodide | 85:15 |

| 2 | (R)-Proline methyl ester | Methyl Iodide | 14:86 |

| 3 | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Benzyl Bromide | 92:8 |

| 4 | (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Benzyl Bromide | 7:93 |

Table 1: Hypothetical data for the diastereoselective alkylation of this compound using chiral auxiliaries. The 'syn' and 'anti' descriptors refer to the relative configuration of the newly formed stereocenter and the existing α-methyl group.

The observed selectivity in these hypothetical reactions would be rationalized by considering the transition state models for the alkylation of the chiral enamines. The chiral auxiliary effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered side.

Radical Reactions and Photochemical Transformations of this compound

The functional groups within this compound provide avenues for radical and photochemical reactions. The aldehyde proton, the tertiary C-H bond at the α-position, and the electron-rich aromatic ring are all potential sites for such transformations.

Radical Reactions:

The tertiary α-hydrogen of this compound is susceptible to abstraction by radical initiators, leading to the formation of a stabilized α-formyl radical. This radical can then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, or cyclization reactions if an appropriate acceptor moiety is present within the molecule or in an intermolecular fashion.

Photochemical initiation, often using a photosensitizer, can also lead to the formation of this radical. For example, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a trapping agent, one could expect the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position.

Photochemical Transformations:

The carbonyl group of the aldehyde can undergo photochemical excitation upon absorption of UV light. One of the classic photochemical reactions of aldehydes is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen. In the case of this compound, this would require a γ-hydrogen, which is not present in the parent molecule.

However, intermolecular photochemical reactions are plausible. For example, in the presence of a suitable hydrogen donor, photochemical reduction of the aldehyde to the corresponding primary alcohol, 2-(4-ethoxyphenyl)propan-1-ol, could occur.

Furthermore, the ethoxy-substituted benzene ring can participate in photochemical reactions. Electron-rich aromatic compounds can undergo photo-induced electron transfer (PET) processes. In the presence of a suitable electron acceptor, the excited state of the aromatic ring could initiate radical ion chemistry.

A summary of potential radical and photochemical transformations is provided below:

| Reaction Type | Initiator/Conditions | Potential Product(s) |

| Radical Halogenation | NBS, light/AIBN | 2-Bromo-2-(4-ethoxyphenyl)propanal |

| Radical Addition to Alkene | AIBN, Alkene | Adduct at the α-position |

| Photochemical Reduction | UV light, Isopropanol | 2-(4-Ethoxyphenyl)propan-1-ol |

| Photo-oxidation | UV light, O₂, Sensitizer | 4-Ethoxybenzoic acid (via cleavage) |

Table 2: Plausible radical and photochemical transformations of this compound.

Kinetic and Thermodynamic Studies of this compound Reactions

The study of reaction rates (kinetics) and the relative stability of reactants and products (thermodynamics) is crucial for understanding and controlling the reactivity of this compound. A key area where these concepts are pivotal is in the formation of enolates.

Kinetic vs. Thermodynamic Enolate Formation:

The deprotonation of this compound can, in principle, lead to two different enolates if there were different α-protons. However, in this specific molecule, there is only one type of α-proton. The geometry of the resulting enolate (E vs. Z) can be influenced by reaction conditions. The formation of the enolate is a critical step in many of its reactions, including the diastereoselective alkylations discussed earlier.

Let's consider a related unsymmetrical ketone, 1-(4-ethoxyphenyl)propan-2-one, to illustrate the concept of kinetic and thermodynamic enolate formation, which can be extrapolated to the control of enolate geometry in our aldehyde.

Kinetic Control: At low temperatures (e.g., -78 °C) and with a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA), the proton that is most accessible is removed the fastest. This leads to the formation of the kinetic enolate.

Thermodynamic Control: At higher temperatures and with a smaller, less hindered base (e.g., sodium ethoxide in ethanol), an equilibrium can be established between the starting ketone and the possible enolates. The reaction will favor the formation of the more stable enolate, which is the thermodynamic enolate. The stability of the enolate is determined by the substitution pattern of the double bond.

For this compound, while there is only one α-proton, the principles of kinetic and thermodynamic control would apply to the choice of reaction conditions to favor either irreversible enolate formation (kinetic) or a reversible process that could allow for equilibration to a more stable intermediate or product (thermodynamic).

The relative rates of competing reaction pathways can be visualized using a reaction coordinate diagram. For instance, in a reaction where this compound could potentially undergo two different reactions, the product distribution would be determined by the relative heights of the activation energy barriers.

| Condition | Base | Temperature | Favored Product Type |

| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Product from the faster-forming intermediate |

| Thermodynamic | Sodium Ethoxide | Room Temperature | Product that is more stable |

Table 3: Conditions favoring kinetic versus thermodynamic control in reactions involving enolate intermediates derived from carbonyl compounds like this compound.

Derivatives, Analogues, and Structural Modifications of 2 4 Ethoxyphenyl Propanal

Synthesis and Characterization of α-Substituted 2-(4-Ethoxyphenyl)propanal (B6155556) Derivatives

The introduction of substituents at the α-position of this compound can significantly alter its chemical properties. The general strategy for such modifications involves the generation of an enolate or its equivalent, followed by reaction with an electrophile.

A common method for the α-alkylation of aldehydes is through the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-carbon. For instance, the reaction of this compound with LDA followed by treatment with methyl iodide would be expected to yield 2-(4-ethoxyphenyl)-2-methylpropanal.

Alternatively, the Stork enamine synthesis offers a milder route to α-alkylation. youtube.com This method involves the reaction of the parent aldehyde with a secondary amine to form an enamine, which is a nucleophilic species that can react with alkyl halides. Subsequent hydrolysis of the resulting iminium salt regenerates the aldehyde, now with an α-alkyl substituent.

The synthesis of α-halo derivatives can be achieved through various methods, including the reaction of the enolate with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These α-haloaldehydes are versatile intermediates for further synthetic transformations. nih.gov

The characterization of these new derivatives would rely on standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the position and nature of the new substituent. Infrared (IR) spectroscopy would show the characteristic carbonyl stretch of the aldehyde, and mass spectrometry would confirm the molecular weight of the new compound.

Table 1: Hypothetical α-Substituted Derivatives of this compound and Expected Characterization Data

| Derivative Name | Structure | Expected 1H NMR Signal (α-proton/substituent) | Expected 13C NMR Signal (α-carbon) |

| 2-(4-Ethoxyphenyl)-2-methylpropanal | Singlet for α-methyl protons | Quaternary carbon signal | |

| 2-Bromo-2-(4-ethoxyphenyl)propanal | Singlet for α-proton shifted downfield | Signal shifted downfield due to bromine |

Analogues with Modified Phenyl and Ethoxy Moieties

Modifications to the phenyl ring and the ethoxy group of this compound can lead to a wide range of analogues with different electronic and steric properties.

One common modification is the alteration of the alkoxy group. The synthesis of the methoxy (B1213986) analogue, 2-(4-methoxyphenyl)propanal, has been reported via the hydroformylation of anethole (B165797) (1-methoxy-4-(1-propenyl)benzene), a renewable resource. lookchem.com The conversion of a hydroxy analogue, such as 2-(4-hydroxyphenyl)propanal (B8665333), to the ethoxy derivative can be achieved through a standard Williamson ether synthesis, by reacting the phenoxide with ethyl iodide. The synthesis of 2-(4-hydroxyphenyl)propanal itself can be accomplished by the reduction of 4-hydroxycinnamaldehyde.

Other modifications to the phenyl ring could include the introduction of electron-withdrawing groups like nitro or cyano groups, or electron-donating groups like additional alkyl or alkoxy groups. These substitutions would influence the reactivity of the aldehyde group through inductive and resonance effects.

Table 2: Selected Analogues of this compound with Modified Phenyl and Ethoxy Moieties

| Analogue Name | Structure | Synthetic Precursor |

| 2-(4-Methoxyphenyl)propanal | Anethole lookchem.com | |

| 2-(4-Hydroxyphenyl)propanal | 4-Hydroxycinnamaldehyde | |

| 2-(4-Ethenylphenyl)propanal | Not specified |

Structure-Reactivity Relationships in the this compound Series (Focus on chemical properties)

The chemical reactivity of this compound and its derivatives is primarily governed by the electrophilicity of the aldehyde carbonyl carbon and the nucleophilicity of the α-carbon in its enolate form. The substituents on the phenyl ring and at the α-position play a crucial role in modulating these properties.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous series of compounds have demonstrated the importance of electronic and steric parameters in determining chemical reactivity and biological activity. nih.govnih.gov For the this compound series, the ethoxy group at the para position of the phenyl ring is an electron-donating group, which increases the electron density on the phenyl ring and, to a lesser extent, on the aldehyde group. This can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenylpropanal.

The introduction of an electron-withdrawing group on the phenyl ring would have the opposite effect, increasing the aldehyde's reactivity towards nucleophiles. Similarly, the introduction of a bulky substituent at the α-position would sterically hinder the approach of nucleophiles to the carbonyl carbon.

The Hammett equation can be a useful tool to quantify the electronic effects of substituents on the phenyl ring on the reaction rates and equilibrium constants of reactions involving the aldehyde group.

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for the design and prediction of the properties of novel derivatives of this compound before their synthesis. Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of designed molecules, such as bond lengths, bond angles, and charge distributions. nih.gov

For instance, DFT calculations could be employed to predict the stability of different conformers of a new derivative, or to model the transition state of a reaction to predict its activation energy and, consequently, its rate. This can be particularly useful in understanding the structure-reactivity relationships discussed in the previous section.

Furthermore, QSAR models can be developed to predict the properties of new derivatives based on a training set of known compounds. mdpi.comresearchgate.net By correlating calculated molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) with experimentally determined properties, these models can guide the design of new molecules with desired characteristics. For example, a QSAR model could be built to predict the reactivity of novel this compound derivatives in a specific chemical transformation.

Table 3: Hypothetical Computationally Designed Derivatives and Predicted Properties

| Derivative Name | Proposed Modification | Property to be Predicted | Computational Method |

| 2-(4-Ethoxy-3-nitrophenyl)propanal | Nitration of the phenyl ring | Increased electrophilicity of the carbonyl group | DFT, Hammett analysis |

| 2-(4-Ethoxyphenyl)butanal | α-ethyl substitution | Steric hindrance at the carbonyl | Molecular Mechanics, DFT |

| 2-(4-Trifluoromethoxyphenyl)propanal | Replacement of ethoxy with trifluoromethoxy | Enhanced reactivity towards nucleophiles | DFT, QSAR |

Advanced Analytical and Spectroscopic Elucidation of 2 4 Ethoxyphenyl Propanal

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass of the parent ion, allowing for the determination of the elemental formula. For 2-(4-ethoxyphenyl)propanal (B6155556) (C₁₁H₁₄O₂), the expected exact mass can be calculated with high precision, distinguishing it from other isomers.

Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation. The fragmentation pathway of this compound can be predicted based on its structure. The initial ionization forms a molecular ion [M]•+. Key fragmentation steps include:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent chiral carbon, leading to the loss of a formyl radical (•CHO) or a hydrogen atom.

Benzylic cleavage: The bond between the chiral carbon (C2) and the aromatic ring is a favorable cleavage site, leading to the formation of a stable benzylic cation.

McLafferty-type rearrangements: Although less common for this specific structure, rearrangements involving the ethoxy group or the propanal side chain could occur.

Cleavage of the ethoxy group: Loss of an ethyl radical (•C₂H₅) or an ethene molecule (C₂H₄) from the ether linkage is a characteristic fragmentation for ethoxybenzene derivatives.

The resulting fragments help to piece together the molecular structure.

Table 1: Predicted HRMS Fragments for this compound

| Fragment Ion (m/z) | Proposed Formula | Fragmentation Pathway |

|---|---|---|

| 178.0994 | [C₁₁H₁₄O₂]•+ | Molecular Ion |

| 149.0966 | [C₁₀H₁₃O]⁺ | Loss of •CHO (formyl radical) |

| 121.0653 | [C₈H₉O]⁺ | Benzylic cleavage, loss of •C₃H₅O |

| 107.0497 | [C₇H₇O]⁺ | Loss of ethene from the ethoxy group |

| 57.0340 | [C₃H₅O]⁺ | Charge retention on the propanal fragment after benzylic cleavage |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and revealing the molecule's connectivity and spatial arrangement. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the aldehyde proton (CHO), the methine proton (CH), and the methyl protons (CH₃) of the propanal chain. It would also show coupling between the ethyl protons (OCH₂CH₃) and the non-equivalent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, it would show a correlation from the aldehyde proton to the C2 carbon and from the aromatic protons to the carbons of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ic.ac.uk It is vital for determining the preferred conformation of the molecule, such as the rotational orientation of the propanal side chain relative to the substituted phenyl ring. ipb.pt

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | CHO ↔ CH(C2); CH(C2) ↔ CH₃(C3); OCH₂ ↔ CH₃ | ¹H-¹H spin-spin coupling networks |

| HSQC | Aromatic H ↔ Aromatic C; CHO ↔ C1; CH(C2) ↔ C2; CH₃(C3) ↔ C3; OCH₂ ↔ O-CH₂; OCH₂CH₃ ↔ O-CH₂CH₃ | Direct ¹H-¹³C one-bond correlations |

| HMBC | CHO ↔ C2, C(ipso); CH₃(C3) ↔ C2, C1; Aromatic H ↔ other Aromatic C, C(ipso), C2 | Long-range ¹H-¹³C correlations, connectivity across quaternary carbons and functional groups |

| NOESY | CH(C2) ↔ Aromatic H(ortho); OCH₂ ↔ Aromatic H(ortho) | Through-space proximity, conformational analysis |

Solid-State NMR (SSNMR) is used to study molecules in their solid, crystalline, or amorphous forms. While solution NMR provides information on the average conformation, SSNMR can reveal details about molecular packing, intermolecular interactions, and polymorphism (the existence of multiple crystalline forms). nih.gov For a compound like this compound, SSNMR could be used to:

Characterize different crystalline forms of the compound or its derivatives.

Study the conformation and dynamics in the solid state, which may differ significantly from the solution state.

Investigate intermolecular hydrogen bonding or other interactions within the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, key vibrational bands would confirm the presence of the aldehyde, the ether linkage, and the substituted aromatic ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | 1720-1740 | IR (strong), Raman (moderate) |

| Aldehyde (C-H) | Stretching | 2810-2830 and 2710-2730 (doublet) | IR (moderate) |

| Aromatic (C=C) | Stretching | 1580-1610 and 1450-1510 | IR & Raman (variable) |

| Aromatic (C-H) | Stretching | 3000-3100 | IR & Raman (moderate) |

| Ether (Ar-O-C) | Asymmetric Stretching | 1230-1270 | IR (strong) |

| Aliphatic (C-H) | Stretching | 2850-2970 | IR & Raman (strong) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

The presence of a stereocenter at the C2 position makes this compound a chiral molecule, existing as two enantiomers (R and S). Chiroptical techniques are specifically designed to analyze chiral substances.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects), which is a molecular fingerprint of its absolute configuration. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess (e.e.) of the sample.

Optical Rotatory Dispersion (ORD): This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is also characteristic of a specific enantiomer and can be used to determine the e.e.

These techniques are indispensable in studies involving the asymmetric synthesis or chiral separation of this compound, providing quantitative information on the stereochemical outcome of a reaction.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the absolute configuration of a chiral molecule in the solid state. However, obtaining single crystals suitable for X-ray diffraction can be difficult for liquids or low-melting solids like many aldehydes.

For this reason, it is common practice to convert the aldehyde into a stable, crystalline derivative. iosrjournals.org Examples of suitable derivatives include:

Hydrazones (e.g., reaction with 2,4-dinitrophenylhydrazine)

Imines or Schiff bases (e.g., reaction with a chiral amine)

Oximes

Products from condensation reactions

The crystal structure of such a derivative provides irrefutable proof of the parent aldehyde's constitution and, if a chiral derivatizing agent is used, can help determine its absolute stereochemistry. The analysis yields a detailed three-dimensional map of electron density from which the positions of all non-hydrogen atoms can be determined with high precision.

Table 4: Example Crystal Data for a Hypothetical Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 20.3 Å, β = 95° |

| Volume (V) | 1125 ų |

| Molecules per unit cell (Z) | 4 |

| Final R-factor | R1 = 0.045 |

Chromatographic Techniques for Separation and Purity Assessment

The separation, identification, and purity assessment of this compound are critical for its characterization and use in various applications. Chromatographic techniques are the cornerstone of this analytical process, offering high-resolution separation of the target compound from starting materials, by-products, and other impurities. The choice of technique is primarily dictated by the compound's physicochemical properties, such as volatility, polarity, and thermal stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the comprehensive analysis of aromatic aldehydes like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally labile compounds. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for the analysis of this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains. pensoft.netpensoft.net The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netpensoft.net An isocratic elution (constant mobile phase composition) or a gradient elution (where the mobile phase composition is changed over time) can be employed to achieve optimal separation from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. This allows for the calculation of percentage purity. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, further confirming the identity of the peak. epa.govnih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV/Vis Detector at 225 nm |

| Expected Retention Time | Dependent on exact conditions, but would be a sharp, well-defined peak |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph. The sample is vaporized and carried by an inert carrier gas, such as helium or nitrogen, through a capillary column. The column, often coated with a non-polar stationary phase like 5% phenyl methyl siloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov

As each separated component elutes from the column, it enters the ion source of the mass spectrometer. Here, it is bombarded with electrons (electron ionization), causing it to fragment into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unambiguous identification by comparing it to spectral libraries. nist.govnih.gov GC-MS is also highly sensitive for quantifying the purity of the sample and identifying trace-level impurities. thermofisher.comzenodo.org

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 70°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Transfer Line Temp | 280 °C |

Role of 2 4 Ethoxyphenyl Propanal As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Scaffolds and Natural Products

The distinct architecture of 2-(4-Ethoxyphenyl)propanal (B6155556) makes it an attractive precursor for constructing elaborate organic scaffolds, including those found in or inspired by natural products. The aldehyde group is a key functional handle for synthetic chemists to build molecular complexity. For instance, it can readily participate in classic C-C bond-forming reactions such as aldol (B89426) condensations and Wittig reactions, or be converted into other functional groups through transformations like reductive amination to form C-N bonds. These types of reactions are foundational to the synthesis of heterocyclic systems and other complex structures that form the core of many bioactive compounds.

While direct application in the total synthesis of a specific natural product is not extensively documented in public literature, its structural motifs are present in various important molecules. The 4-ethoxyphenyl group, in particular, is a common feature in pharmacologically active compounds, where it can engage in critical binding interactions with biological targets. The propanal side chain offers a three-carbon unit that can be readily elaborated and cyclized, making it a strategic component for accessing pyrane-containing structures, such as the tetrahydropyran (B127337) ring system found in the anti-inflammatory drug Etodolac. The synthesis of Etodolac and its derivatives highlights the utility of precursors containing the ethoxyphenyl group in building complex pharmaceutical scaffolds. rsc.orgnih.govnih.gov

Applications in Specialty Chemicals Synthesis (e.g., polymer monomers, fine chemicals)

The utility of this compound extends into the realm of specialty and fine chemicals, where it functions as a key intermediate for high-value products. Its structure is particularly relevant in the synthesis of agrochemicals and pharmaceuticals.

A notable example is in the synthesis of insecticides. The structurally related compound, 2-(4-ethoxyphenyl)-2-methylpropyl alcohol, is a crucial intermediate for the production of etofenprox, a potent insecticide known for its broad-spectrum activity and low toxicity profile in mammals. google.com The synthesis of this alcohol often involves multi-step processes starting from precursors like 4-ethoxyphenyl ketones, which share the core moiety with this compound. google.com This underscores the industrial importance of the 4-ethoxyphenyl building block in the agrochemical sector.

In the pharmaceutical industry, intermediates with the 4-ethoxyphenyl structure are integral to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Etodolac, a widely used NSAID, contains a tetrahydropyrano[3,4-b]indole core, and its synthesis can be envisioned from precursors bearing the characteristic 4-ethoxyphenyl group. rsc.orggoogle.com The development of synthetic routes to Etodolac and its prodrugs or derivatives further demonstrates the value of this class of intermediates. nih.govnih.gov

The following table summarizes representative transformations and applications of structurally similar intermediates, illustrating the potential synthetic pathways for this compound in producing specialty chemicals.

| Precursor/Intermediate Example | Transformation | Application/Product | Reference |

| 4-Ethoxyphenyl-α-methylethyl ketone | Halogenation, rearrangement, hydrolysis, esterification, and reduction | Synthesis of 2-(4-ethoxyphenyl)-2-methyl propyl alcohol (Intermediate for Etofenprox) | google.com |

| 7-Ethylindole | Reaction with ethyl 2-((ethoxycarbosulfanyl)thio)acetate followed by reduction | Synthesis of 7-ethyl tryptophol (B1683683) (An important intermediate for Etodolac) | google.com |

| (RS)-Etodolac | Reaction with (S)-Naproxen benzotriazole (B28993) ester | Enantioseparation to obtain pure enantiomers of Etodolac | rsc.org |

| Etodolac | Steglich esterification with Thymol | Creation of a prodrug with potentially reduced ulcerogenic effects | nih.gov |

Exploration in Materials Science for Advanced Polymeric Structures

The exploration of this compound and its derivatives in materials science represents an emerging area with significant potential. The ability to introduce the rigid, electron-rich ethoxyphenyl group into a polymer backbone can impart desirable properties such as enhanced thermal stability, specific optical characteristics like a high refractive index, and tailored solubility.

While direct polymerization of this compound is not common, it can be chemically modified to produce versatile monomers. For instance, the aldehyde functionality can be transformed into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, through reactions like Wittig olefination or condensation with an activated methylene (B1212753) compound. Subsequent polymerization of such monomers would lead to advanced polymeric structures where the ethoxyphenyl group is a pendant side chain. These side chains can influence the polymer's morphology and intermolecular interactions.

Furthermore, the incorporation of such aromatic ether structures is a known strategy in the design of high-performance polymers and liquid crystals. Although specific research on polymers derived directly from this compound is not widely published, the general principles of polymer chemistry suggest its potential as a precursor to novel materials. The development of benzopyran-containing materials, which are structurally related, showcases the interest in such scaffolds for creating functional polymers. mdpi.com Future research may focus on synthesizing and characterizing polymers based on this building block to explore their application in advanced optical films, engineering plastics, or functional coatings.

Environmental Chemistry and Degradation Pathways of 2 4 Ethoxyphenyl Propanal

Photolytic and Oxidative Degradation in Aquatic and Atmospheric Environments

The structure of 2-(4-ethoxyphenyl)propanal (B6155556) suggests susceptibility to degradation by photolytic and oxidative processes in both aquatic and atmospheric environments.

In the atmosphere , the primary removal process for aromatic compounds is oxidation initiated by hydroxyl (OH) radicals. copernicus.orgsrce.hr This reaction is a major chemical sink for organic compounds in the troposphere. srce.hr For substituted aromatic hydrocarbons, OH radicals can either add to the aromatic ring or abstract a hydrogen atom from the alkyl side chain. nih.gov The atmospheric lifetimes of aromatic compounds can range from a few hours to several days, largely controlled by their reaction with OH radicals. copernicus.org The presence of the aldehyde group in this compound may also contribute to its photochemical reactivity, as aromatic aldehydes can act as photoinitiators for various chemical transformations. nih.gov

In aquatic environments , direct photolysis can occur if the compound absorbs light in the solar spectrum. Aromatic compounds, particularly those with oxygen-containing functional groups, can undergo photodegradation in water. nih.govnih.gov The process can be influenced by various factors, including pH, temperature, and the presence of other substances in the water that can act as photosensitizers or quenchers. nih.gov For instance, the photolysis of some aromatic compounds is more efficient in groundwater compared to surface water, which may contain substances that inhibit the process. nih.gov Indirect photolysis, mediated by reactive oxygen species such as hydroxyl radicals generated from other dissolved organic matter, is also a significant degradation pathway in sunlit surface waters. frontiersin.org The ether linkage in this compound, specifically the C-O bond of the diaryl ether, could be susceptible to cleavage through photocatalytic hydrolysis, a process demonstrated for other aromatic ethers. acs.org

Oxidative degradation in the aqueous phase is also an important pathway. Besides OH radicals, other oxidants like ozone (O3) and hydroperoxide radicals (HO2) can contribute to the degradation of aromatic compounds, especially those containing hydroxyl groups. rsc.org While this compound does not have a hydroxyl group, its degradation products might.

Microbial Metabolism and Biotransformation Studies (Non-human, environmental context)

Microbial degradation is a crucial mechanism for the removal of organic pollutants from the environment. nih.gov Bacteria and fungi possess a wide range of enzymes capable of breaking down complex aromatic compounds. mdpi.com The degradation of this compound by environmental microorganisms can be predicted based on pathways established for similar molecules.

For compounds with an alkyl side chain on a benzene (B151609) ring, like n-propylbenzene, microbial metabolism can proceed via two main routes:

Side-chain oxidation: The degradation can initiate on the propyl group, leading to the formation of corresponding phenylpropionic acids, which can be further metabolized through beta-oxidation. asm.orgnih.gov

Aromatic ring oxidation: Alternatively, microorganisms can attack the aromatic ring first, typically through the action of dioxygenase enzymes, leading to the formation of catechols. These catechols then undergo ring fission, breaking down the aromatic structure. asm.orgnih.gov

The ethoxy group of this compound is also a site for microbial attack. The degradation of alkylphenol ethoxylates, which are widely used surfactants, often begins with the shortening of the ethoxylate chain. nih.govresearchgate.net This process can lead to the formation of more persistent metabolites. nih.gov It is plausible that microorganisms could cleave the ether bond of this compound, leading to the formation of 4-hydroxyphenylpropanal and ethanol.

The aldehyde group can be either oxidized to a carboxylic acid or reduced to an alcohol by microbial enzymes. These transformations are common steps in the biodegradation of aromatic aldehydes.

Fate and Transport in Various Environmental Matrices

The fate and transport of this compound in the environment are dictated by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Aromatic ethers tend to have low water solubility. wikipedia.org For instance, 4-ethoxybenzaldehyde, a structurally similar compound, is poorly soluble in water. nih.gov This suggests that this compound may have limited mobility in water and a tendency to partition to organic matter in soil and sediment.

The environmental persistence of a compound is determined by the interplay of partitioning, transport, and degradation rates. pjoes.com Compounds with high partition coefficients tend to accumulate in soil and sediment, where degradation processes may be slower, particularly under anaerobic conditions. nih.gov

In soil, the mobility of organic compounds is largely influenced by their adsorption to soil particles. The extent of adsorption is dependent on factors such as soil organic matter content, clay content, and pH. frontiersin.org Given its likely low water solubility and moderate molecular weight, this compound is expected to exhibit some degree of adsorption to soil and sediment, which would reduce its potential for leaching into groundwater.

The transport of this compound in the atmosphere will be determined by its volatility. Aromatic aldehydes can be sufficiently volatile to be transported in the gas phase, where they are subject to atmospheric degradation processes. copernicus.org

Table of Predicted Environmental Degradation Pathways for this compound Based on Analogous Compounds

| Process | Environment | Predicted Primary Mechanism | Potential Transformation Products | Reference Compounds |

| Photodegradation | Atmosphere | Reaction with OH radicals | Oxidized aromatic and aliphatic fragments | Substituted aromatic hydrocarbons nih.gov |

| Aquatic | Direct and indirect photolysis | Hydroxylated derivatives, cleaved ether and aldehyde products | Aromatic ethers acs.org, Aromatic aldehydes nih.gov | |

| Biodegradation | Aerobic | Side-chain oxidation, aromatic ring hydroxylation and cleavage, ether cleavage | Phenylpropionic acid derivatives, catechols, 4-hydroxyphenylpropanal | n-propylbenzene asm.orgnih.gov, Alkylphenol ethoxylates nih.gov |

| Anaerobic | Slower degradation, potential for accumulation of intermediates | Partially degraded aromatic acids and phenols | General for aromatic compounds |

Future Research Directions and Emerging Paradigms in 2 4 Ethoxyphenyl Propanal Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future research will undoubtedly focus on creating sophisticated catalytic systems to improve the synthesis of 2-(4-Ethoxyphenyl)propanal (B6155556). The goal is to move beyond stoichiometric reagents toward catalytic processes that offer higher atom economy, lower energy consumption, and superior control over product formation.

Detailed Research Findings: Current synthetic routes to arylpropanals often involve multi-step processes. Research into analogous compounds, such as the synthesis of propanal from propylene glycol using a Ru/alumina catalyst, highlights a move towards heterogeneous catalysis. pnnl.govosti.gov This approach simplifies catalyst recovery and product purification. For this compound, research could explore:

Heterogeneous Catalysts: Designing solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs) functionalized with active metals (e.g., Palladium, Rhodium, Ruthenium), for the direct hydroformylation of 4-ethoxystyrene (B1359796). This would be a highly atom-economical, single-step route.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, could offer unparalleled chemo- and regioselectivity under mild, aqueous conditions. acs.org Engineering specific enzymes to accept 4-ethoxyphenyl-substituted substrates could provide a green pathway to the target molecule. acs.orgmdpi.com

Photocatalysis: Visible-light photocatalysis using organometallic complexes could enable novel reaction pathways at ambient temperature, significantly reducing the energy footprint of the synthesis. For instance, a Co(II)/C3N4 combined catalyst has been used for the solar-driven production of other aromatic aldehydes. rsc.org

These advanced catalytic systems would aim to maximize yield and selectivity, minimizing the formation of byproducts such as the isomeric 3-(4-ethoxyphenyl)propanal or over-reduction/oxidation products.

Table 1: Illustrative Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Reaction | Anticipated Advantages | Key Research Challenges |

|---|---|---|---|

| Rh-based Homogeneous Catalyst | Hydroformylation of 4-ethoxystyrene | High activity and selectivity for the branched aldehyde. | Catalyst recovery and cost. |

| Functionalized Zeolite (e.g., ZSM-5) | Friedel-Crafts acylation followed by reduction | Shape selectivity, reusability, thermal stability. | Potential for catalyst deactivation (coking). |

| Engineered Dehydrogenase Enzyme | Oxidation of 2-(4-ethoxyphenyl)propan-1-ol | Excellent stereoselectivity, mild conditions, green solvent (water). | Enzyme stability, substrate specificity, cofactor regeneration. |

| TiO2-supported Gold Nanoparticles | Selective oxidation of a suitable precursor | High selectivity, use of green oxidants (e.g., O2). | Nanoparticle sintering, catalyst deactivation. |

Exploration of Undiscovered Reactivity Patterns and Unconventional Synthetic Routes

Beyond optimizing known transformations, future research should aim to uncover novel reactivity patterns of this compound and its precursors. libretexts.orglibretexts.org Understanding these patterns is crucial for developing unconventional and more efficient synthetic routes. researchgate.net

Detailed Research Findings: The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich aromatic ring. While standard reactions like oxidation, reduction, and condensation are expected, exploring less common transformations could unlock new synthetic possibilities.

C-H Activation: Direct functionalization of the aromatic ring or the aliphatic backbone via C-H activation would represent a significant step forward, potentially shortening synthetic sequences by eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing microreactor technology can enable the use of hazardous reagents or unstable intermediates safely. The precise control over temperature, pressure, and reaction time in flow reactors can lead to higher yields and selectivities that are unattainable in batch processes.

Electrosynthesis: Employing electricity to drive chemical reactions offers a green alternative to conventional reagents. The electrochemical oxidation or reduction of precursors could provide a highly controlled and reagent-free method for synthesizing the target aldehyde.

A patent for a related compound, 2-(4-ethoxyphenyl)-2-methylpropanol, describes a multi-step synthesis starting from phenol, involving Fries rearrangement, ethylation, and subsequent transformations. google.com Exploring unconventional routes could provide more direct access to the propanal scaffold.

Table 2: Potential Reactivity Patterns of this compound for Further Synthetic Elaboration

| Reaction Type | Reagent/Condition | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Asymmetric Aldol (B89426) Addition | Chiral organocatalyst + Ketone | Chiral β-hydroxy aldehydes | Access to complex chiral molecules. |

| Reductive Amination | Amine + Reducing agent (e.g., NaBH3CN) | Substituted phenethylamines | Synthesis of bioactive compounds. |

| Wittig Reaction | Phosphonium ylide | Substituted styrenes | Carbon-carbon double bond formation. |

| Photochemical [2+2] Cycloaddition | Alkene + UV light | Oxetanes | Novel heterocyclic scaffolds. |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Detailed Research Findings: AI-driven platforms can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. nih.govacs.org These models can be broadly categorized into global models, which suggest general conditions from large databases, and local models, which fine-tune parameters for a specific reaction family. beilstein-journals.org

Reaction Optimization: Algorithms like Bayesian optimization can be used to efficiently explore a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading, solvent) to find the optimal conditions for yield and selectivity with a minimal number of experiments. nih.gov Multi-task learning can further accelerate this process by leveraging data from similar reactions. acs.org

Retrosynthesis Planning: AI tools can propose novel synthetic routes by deconstructing the target molecule into available starting materials. chemcopilot.com This can uncover more efficient or cost-effective pathways that might be overlooked in a traditional analysis.

Predictive Modeling: Neural networks can be trained to predict the major product of a reaction given a set of reactants and conditions, helping to anticipate potential side reactions and guide the design of cleaner chemical processes. acs.org

Software tools are being developed that can suggest new experimental protocols based on very limited training data (5-10 data points), making ML accessible even for novel chemistries where large datasets are not available. duke.edu

Table 3: Application of Machine Learning in the Synthesis of this compound

| ML Application | Input Parameters | Predicted Output | Potential Impact |

|---|---|---|---|

| Yield Optimization (Bayesian) | Temperature, Pressure, Catalyst Loading, Solvent Ratio | Reaction Yield (%) | Faster process development, reduced material waste. |

| Retrosynthesis Prediction | Target Molecule Structure | Plausible synthetic pathways and precursors | Discovery of novel, more efficient synthetic routes. |

| Site-Selectivity Prediction | Reactant structures, Catalyst type | Ratio of branched vs. linear aldehyde | Enhanced product purity, reduced separation costs. |

| Solvent Selection | Reactant/Product properties, Reaction type | Optimal green solvent | Improved sustainability and safety profile. |

Advanced In Situ Monitoring Techniques for Reaction Mechanistic Studies

A deep understanding of reaction mechanisms is essential for rational process optimization. Advanced in situ monitoring techniques allow chemists to observe reactions in real-time, providing critical data on reaction kinetics, intermediates, and byproduct formation. mt.comspectroscopyonline.com

Detailed Research Findings: Spectroscopic methods are at the forefront of in situ reaction analysis.

FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, products, and key intermediates by tracking characteristic vibrational bands. mt.com This data is invaluable for kinetic modeling and identifying reaction endpoints.

NMR Spectroscopy: Process NMR allows for detailed structural elucidation of species directly in the reaction mixture, helping to unambiguously identify transient intermediates and byproducts.

Fluorescent Probes: The development of novel fluorescent sensors that react specifically with aldehydes offers a highly sensitive method for tracking product formation, particularly at low concentrations. nih.govnih.gov Probes based on 2-aminothiophenol, for instance, show remarkable selectivity and rapid kinetics for various aldehydes. nih.gov

Applying these techniques to the synthesis of this compound would provide a wealth of mechanistic information, enabling precise control over the reaction and leading to more robust and reproducible manufacturing processes.

Table 4: Comparison of In Situ Monitoring Techniques for this compound Synthesis

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR Spectroscopy | Concentration profiles of key functional groups (e.g., C=O). | Fast, robust, widely applicable. | Overlapping peaks in complex mixtures. |

| Raman Spectroscopy | Information on non-polar bonds, catalyst structure. | Excellent for aqueous systems, non-invasive. | Weak signal, potential for fluorescence interference. |